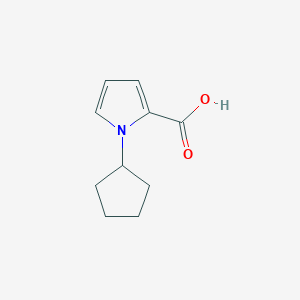

1-cyclopentyl-1H-pyrrole-2-carboxylic acid

CAS No.: 1153318-28-5

Cat. No.: VC3349071

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1153318-28-5 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 1-cyclopentylpyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) |

| Standard InChI Key | RCPPLDGZLGPBIJ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C=CC=C2C(=O)O |

| Canonical SMILES | C1CCC(C1)N2C=CC=C2C(=O)O |

Introduction

1-Cyclopentyl-1H-pyrrole-2-carboxylic acid is an organic compound with the CAS number 1153318-28-5. It belongs to the pyrrole family, which is a class of heterocyclic compounds containing a five-membered ring structure with one nitrogen atom. This compound is particularly noted for its cyclopentyl substituent attached to the nitrogen atom of the pyrrole ring and a carboxylic acid group at the 2-position.

Synthesis and Applications

The synthesis of 1-cyclopentyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of cyclopentylamine with a suitable pyrrole derivative, followed by carboxylation. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and unique chemical structure.

Biological Activity

While specific biological activity data for 1-cyclopentyl-1H-pyrrole-2-carboxylic acid is limited, compounds within the pyrrole family are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities. For instance, related compounds like 1H-pyrrole-2-carboxylic acid have been shown to inhibit quorum sensing in bacteria, which is crucial for controlling bacterial virulence factors .

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume